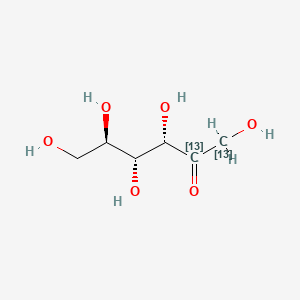

D-Fructose-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2-13C2)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1,4+1 |

InChI Key |

BJHIKXHVCXFQLS-DJNMHOOTSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C](=O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Fructose-1,2-¹³C₂ and its Congeners: A Technical Guide to Tracing Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled carbohydrates are indispensable tools in metabolic research, enabling the precise tracing of atoms through complex biochemical pathways. Among these, ¹³C-labeled fructose, particularly D-Fructose-1,2-¹³C₂, and its uniformly labeled counterpart, [U-¹³C₆]-D-fructose, have emerged as critical probes for elucidating the intricate roles of fructose in cellular metabolism. This technical guide provides an in-depth overview of D-Fructose-¹³C₂, its applications in metabolic research, detailed experimental protocols, and quantitative data to support the design and interpretation of tracer studies.

D-Fructose-¹³C₂ is a form of fructose where the carbon atoms at the first and second positions of the molecule are replaced with the stable isotope ¹³C. This labeling allows researchers to track the fate of these specific carbon atoms as they are metabolized by cells and organisms. By employing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), scientists can identify and quantify the incorporation of these ¹³C atoms into various downstream metabolites, thus mapping the metabolic flux through pathways like glycolysis, gluconeogenesis, and de novo lipogenesis.

The Role of D-Fructose-¹³C₂ in Metabolic Research

The primary role of D-Fructose-¹³C₂ and other ¹³C-labeled fructose isotopologues in metabolic research is to serve as tracers to quantitatively map the metabolic fate of fructose. This is crucial for understanding the distinct metabolic pathways of fructose compared to glucose and for investigating its contribution to various metabolic states and diseases.

Key research applications include:

-

Glycolysis and Gluconeogenesis: Tracing the conversion of fructose-derived carbons into glucose, lactate, and pyruvate provides insights into the regulation of these fundamental energy-producing pathways.[1] Studies have shown that a significant portion of ingested fructose is converted to glucose by the liver.

-

De Novo Lipogenesis (DNL): ¹³C-labeled fructose is extensively used to quantify the contribution of fructose to the synthesis of new fatty acids and triglycerides, a process implicated in the development of non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

-

Tricarboxylic Acid (TCA) Cycle Flux: By analyzing the labeling patterns of TCA cycle intermediates like citrate and glutamate, researchers can determine the extent to which fructose-derived carbons enter the TCA cycle for energy production or biosynthesis.

-

Metabolic Fate in Different Tissues: These tracers are used to study fructose metabolism in various tissues, including the liver, adipose tissue, and the brain, revealing tissue-specific differences in fructose utilization.

Quantitative Data from ¹³C-Fructose Tracer Studies

The following tables summarize quantitative data from various studies that have utilized ¹³C-labeled fructose to investigate its metabolic fate.

Table 1: Conversion of Fructose to Glucose in Humans

| Study Population | Fructose Load | Observation Period | Conversion of Fructose to Glucose | Reference |

| Normal Children | 0.26-0.5 mg/kg/min infusion | Not specified | ~50% of total hepatic glucose production | [1] |

| Children with HFI | 0.26-0.5 mg/kg/min infusion | Not specified | Significantly lower (~3-fold) than controls | [1] |

HFI: Hereditary Fructose Intolerance

Table 2: Contribution of Fructose to De Novo Lipogenesis

| Experimental Model | ¹³C-Fructose Tracer | Key Findings | Reference |

| Human Adipocytes | [U-¹³C₆]-D-fructose | Dose-dependent increase in ¹³C-labeled palmitate | [2] |

| In vivo (animal models) | [U-¹³C₆]-D-fructose | Fructose contributes significantly to hepatic acetyl-CoA pools for lipogenesis |

Experimental Protocols

General Workflow for a ¹³C-Fructose Tracer Experiment

A typical metabolic flux analysis experiment using D-Fructose-¹³C₂ involves several key steps, from experimental design to data analysis.

Detailed Methodology for LC-MS/MS Analysis of ¹³C-Labeled Fructose and Metabolites

This protocol outlines a method for the extraction and analysis of ¹³C-labeled fructose, glucose, and sorbitol from plasma and urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Sample Preparation:

-

Plasma:

-

Extract plasma samples with 9 volumes of an extraction solution containing 80% methanol, 20% aqueous solution with 10 mM ammonium acetate, 10 mM EDTA, and an internal standard (e.g., [¹³C₅]-xylitol).

-

Centrifuge at 4°C to pellet proteins.

-

Transfer the supernatant and dilute with 2 volumes of mass spectrometry-grade water before injection.

-

-

Urine:

-

Mix urine samples 1:1 with acetonitrile, vortex, and incubate on ice for 5 minutes.

-

Centrifuge to pellet precipitates and save the supernatant.

-

Wash the pellet with 1:1 methanol:water and combine with the initial supernatant.

-

Dry the combined supernatant and resuspend in the extraction buffer.

-

Perform three cycles of freeze/thaw/centrifugation and dilute the final extract.

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent HILIC column.

-

Mobile Phase: Isocratic elution with 75% acetonitrile and 25% water containing 5 mM ammonium acetate, pH 9.2.

-

Flow Rate: 0.8 mL/min.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Negative Electrospray Ionization (-ESI).

-

Source Parameters:

-

Curtain Gas: 35

-

Ion Spray Voltage: -4500 V

-

Temperature: 650 °C

-

Ion Source Gas 1: 65

-

Ion Source Gas 2: 60

-

-

MRM Transitions:

-

Fructose/Glucose: 179 → 89

-

[¹³C₆]-Fructose/[¹³C₆]-Glucose: 185 → 92

-

Sorbitol: 181 → 89

-

[¹³C₆]-Sorbitol: 187 → 92

-

[¹³C₅]-Xylitol (Internal Standard): 157 → 92

-

-

Data Analysis:

-

Quantify sugars against a matrix-matched calibration curve using the ratio of the analyte peak area to the internal standard peak area.

Protocol for ¹³C NMR Analysis of Fructose-Derived Metabolites

This protocol describes the general steps for analyzing the ¹³C isotopomer distribution in plasma glucose derived from a [U-¹³C]-fructose tracer.[1]

Sample Preparation:

-

Collect blood samples and separate plasma.

-

Deproteinize plasma samples.

-

Lyophilize the deproteinized plasma.

-

Reconstitute the sample in D₂O for NMR analysis.

NMR Spectroscopy:

-

Instrument: High-field NMR spectrometer (e.g., 9.4 T or higher).

-

Nucleus: ¹³C.

-

Experiment: 1D ¹³C NMR with proton decoupling.

-

Data Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse angle, relaxation delay, and acquisition time, which should be optimized for quantitative analysis.

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

-

Identify the resonances corresponding to the different carbon positions of glucose.

-

Analyze the multiplet patterns (singlets and doublets) of the ¹³C signals. The ratio of the doublet to singlet intensity for a given carbon provides a measure of the ¹³C enrichment at that position and its adjacent carbons, allowing for the determination of isotopomer populations.

Signaling Pathways and Metabolic Maps

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in fructose metabolism and how the ¹³C label from D-Fructose-1,2-¹³C₂ is traced.

Fructose Metabolism in the Liver

This diagram shows the primary pathways of fructose metabolism in hepatocytes.

Tracing ¹³C from Fructose to Glucose (Gluconeogenesis)

This diagram illustrates the flow of the ¹³C label from fructose to glucose via gluconeogenesis.

Conclusion

D-Fructose-¹³C₂ and its uniformly labeled counterparts are powerful tools for dissecting the complexities of fructose metabolism. By combining stable isotope tracing with advanced analytical techniques like NMR and MS, researchers can gain unprecedented insights into the metabolic fate of fructose and its contribution to health and disease. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and implementation of rigorous and informative metabolic tracer studies, ultimately advancing our understanding of fructose metabolism and its implications for drug development and nutritional science.

References

- 1. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]

principles of using 13C labeled fructose for tracer analysis

An In-depth Technical Guide to the Principles of Using ¹³C Labeled Fructose for Tracer Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have revolutionized the study of metabolic pathways, providing a dynamic view of substrate fate and flux through complex biological networks. Among these, ¹³C labeled fructose has emerged as a powerful tool for investigating fructose metabolism and its implications in various physiological and pathological states, including obesity, metabolic syndrome, and cancer.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation techniques for utilizing ¹³C labeled fructose in tracer analysis. The content is tailored for researchers, scientists, and drug development professionals seeking to employ this methodology in their work.

Core Principles of ¹³C Tracer Analysis

Isotope tracer analysis relies on the introduction of a substrate enriched with a stable, heavy isotope, such as Carbon-13 (¹³C), into a biological system.[3] The ¹³C isotope is non-radioactive and naturally occurs at a low abundance (~1.1%). By supplying cells, tissues, or whole organisms with fructose in which ¹²C atoms are strategically replaced with ¹³C atoms (e.g., uniformly labeled [U-¹³C₆]-fructose), researchers can trace the metabolic fate of the fructose carbon backbone.[1]

The fundamental principle is that metabolic enzymes do not discriminate between ¹²C and ¹³C isotopes. Consequently, the ¹³C label is incorporated into downstream metabolites, providing a "signature" of their origin from the fructose tracer. By analyzing the mass distribution of these metabolites, it is possible to elucidate active metabolic pathways and quantify the rate of metabolic reactions, a technique known as Metabolic Flux Analysis (MFA).[3][4]

Fructose Metabolism: Key Pathways

A thorough understanding of fructose metabolism is crucial for designing and interpreting ¹³C tracer studies. Unlike glucose, which is metabolized by virtually all tissues, fructose is primarily metabolized in the liver, small intestine, and kidneys.[5][6][7]

The primary pathway for fructose metabolism, often termed "fructolysis," involves the following key steps:[6][8]

-

Phosphorylation: Fructose is phosphorylated to fructose-1-phosphate (F1P) by fructokinase (KHK).[9]

-

Cleavage: Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[8][9]

-

Entry into Glycolysis/Gluconeogenesis: DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triokinase, which then also enters these central carbon metabolism pathways.[8][9]

From these triose phosphates, the carbon atoms derived from fructose can be directed towards several metabolic fates:

-

Glycogen Synthesis: Replenishment of liver glycogen stores.[7][8]

-

Triglyceride Synthesis (De Novo Lipogenesis): Conversion to pyruvate, then acetyl-CoA, which is a precursor for fatty acid and triglyceride synthesis.[1][7]

-

Glucose Production: Conversion to glucose via gluconeogenesis.[6]

-

Lactate Production: Conversion to lactate, particularly under anaerobic conditions or high glycolytic flux.[6]

-

TCA Cycle and Energy Production: Oxidation to CO₂ and water for ATP production.[1]

Experimental Design and Protocols

A well-designed ¹³C fructose tracer experiment is critical for obtaining meaningful and interpretable data. Key considerations include the choice of tracer, labeling strategy, and experimental system.

Choice of ¹³C Fructose Tracer

The most common tracer for general metabolic fate studies is uniformly labeled [U-¹³C₆]-d-fructose , where all six carbon atoms are ¹³C.[1] This allows for the tracking of the entire carbon backbone of fructose into downstream metabolites. Position-specific labeled fructose can also be used to probe specific reactions or pathways.

Experimental Workflow

The general workflow for a ¹³C fructose tracer experiment is as follows:

Detailed Methodologies

Cell Culture Protocol:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Medium Exchange: On the day of the experiment, replace the standard culture medium with a medium containing the ¹³C labeled fructose at a specified concentration. A common approach is to use labeled fructose at 10% of the total fructose concentration.[1]

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the ¹³C fructose. This can range from minutes to hours depending on the metabolic pathways of interest.

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract metabolites.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Sample Preparation for GC-MS Analysis:

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: To increase the volatility of polar metabolites for gas chromatography, a two-step derivatization process is often employed:

-

Methoximation: Protects carbonyl groups.

-

Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.

-

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection into the GC-MS system.[1]

Analytical Techniques

The analysis of ¹³C labeled metabolites is primarily performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile metabolites. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distribution (MID) of each metabolite.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of a wider range of metabolites, including those that are not amenable to GC-MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional labeling of ¹³C atoms within a molecule, which can be crucial for resolving complex metabolic pathways.[10][11]

Data Presentation and Interpretation

Mass Isotopomer Distribution (MID)

The raw data from MS analysis consists of the relative abundances of different mass isotopomers for each metabolite. A mass isotopomer is a molecule that differs in the number of ¹³C atoms it contains. For example, a metabolite with a molecular weight of M can exist as M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), and so on. This distribution is corrected for the natural abundance of ¹³C.

Quantitative Data Summary

The following table summarizes key quantitative findings from ¹³C fructose tracer studies:

| Parameter | Organism/Cell Type | Fructose Dose | Key Finding | Reference |

| Fructose to Glucose Conversion | Humans | 0.5 g/kg & 1 g/kg | 31% and 57% of total glucose appearance, respectively. | [12] |

| Fructose Oxidation | Humans | 0.5 g/kg & 1 g/kg | 56% and 59% of the fructose load oxidized, respectively. | [12] |

| Fructose to Lactate Conversion | Humans | Ingestion | Approximately 25% of ingested fructose is converted to lactate within a few hours. | [13] |

| Stimulation of Anabolic Processes | Human Adipocytes | Dose-dependent | Fructose robustly stimulates glutamate and de novo fatty acid synthesis. | [1] |

| PDH vs. PC Flux | Human Adipocytes | Dose-dependent | Increasing fructose concentrations led to a dose-dependent decrease in PC flux. | [1] |

Metabolic Flux Analysis (MFA)

MFA is a computational method used to quantify the rates (fluxes) of reactions in a metabolic network. By inputting the experimentally determined MIDs and a known metabolic network model, algorithms can estimate the intracellular fluxes that best explain the observed labeling patterns.[3][14]

The following diagram illustrates the logical flow of MFA:

Signaling Pathways

Fructose metabolism is intricately linked to cellular signaling pathways that regulate gene expression. For instance, the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP) is activated by fructose metabolites and promotes the expression of genes involved in glycolysis and lipogenesis.

Conclusion

¹³C labeled fructose tracer analysis is a robust and informative methodology for dissecting the complexities of fructose metabolism. By combining careful experimental design, advanced analytical techniques, and computational modeling, researchers can gain unprecedented insights into the metabolic fate of fructose and its impact on cellular physiology and disease. This guide provides a foundational framework for professionals to design, execute, and interpret ¹³C fructose tracer studies, ultimately advancing our understanding of metabolic regulation and its role in human health.

References

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. Fructose metabolism | PDF [slideshare.net]

- 6. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 7. Fructolysis - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

understanding 13C isotopologue distribution in fructose metabolism

An In-depth Technical Guide to 13C Isotopologue Distribution in Fructose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a monosaccharide increasingly prevalent in the modern diet, is metabolized differently from glucose, with significant implications for cellular bioenergetics, biosynthesis, and signaling. Understanding the metabolic fate of fructose is critical in fields ranging from metabolic diseases to oncology. Stable isotope tracing, particularly using Carbon-13 (¹³C), has become an indispensable tool for elucidating the complex pathways of fructose metabolism. By introducing ¹³C-labeled fructose into a biological system, researchers can track the journey of its carbon atoms as they are incorporated into downstream metabolites. This guide provides a technical overview of the core concepts, experimental protocols, and data interpretation methods for studying ¹³C isotopologue distribution in fructose metabolism, aimed at professionals in research and drug development.

Core Fructose Metabolic Pathways

Fructose primarily enters cellular metabolism through two main phosphorylation events. The dominant pathway, especially in the liver and adipose tissue, involves phosphorylation by fructokinase (KHK) to fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP enters the glycolytic pathway directly, while glyceraldehyde must first be phosphorylated to glyceraldehyde-3-phosphate (G3P). A secondary pathway involves the phosphorylation of fructose by hexokinase (HK) to fructose-6-phosphate (F6P), which is a direct intermediate of glycolysis. From these entry points, fructose-derived carbons can be channeled into glycolysis, the tricarboxylic acid (TCA) cycle for energy production, the pentose phosphate pathway (PPP) for nucleotide synthesis, and de novo lipogenesis for fatty acid synthesis.[1][2]

Experimental Protocols for ¹³C Isotopologue Analysis

Tracing the metabolic fate of fructose requires carefully designed experiments and sophisticated analytical techniques. The general workflow involves introducing a ¹³C-labeled fructose tracer, allowing it to be metabolized, extracting the relevant metabolites, and analyzing the ¹³C incorporation patterns.

Methodologies for Key Experiments

-

Stable Isotope Tracer Studies in Cell Culture:

-

Objective: To trace the metabolic fate of fructose in a controlled cellular environment.

-

Protocol:

-

Culture cells to a desired confluency (e.g., 75%).

-

Replace the standard medium with a medium containing a known concentration of fructose, where a fraction (e.g., 10% to 50%) is uniformly labeled [U-¹³C₆]-d-fructose.[2][3] The fructose concentrations can range from physiological levels (0.1-1.0 mM) to higher concentrations (up to 10 mM) to model different conditions.[2]

-

Incubate the cells for a specified period, typically 24 to 72 hours, to allow for significant incorporation of the ¹³C label into downstream metabolites.[3]

-

Quench metabolism rapidly by aspirating the medium and washing the cells with ice-cold saline.

-

Extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, and scraping the cells.

-

Collect both the cell extracts and the culture medium for subsequent analysis.[2]

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate and quantify the mass isotopologue distribution of volatile or derivatized metabolites.

-

Protocol:

-

Dry the metabolite extracts under a stream of nitrogen.

-

Derivatize the dried samples to make them volatile for GC analysis. A common method for amino acids like glutamate is a two-step conversion to its N-trifluoroacetyl-n-butyl (TAB) derivative.[2] For fatty acids, saponification followed by methylation is often used.[2]

-

Inject the derivatized sample into a GC-MS system. An Agilent J&W HP-5MS column is frequently used for separating sugars and amino acids, while a DB-23 column is suitable for fatty acids.[2]

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of how many ¹³C atoms are incorporated into each metabolite.[4]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the specific positions of ¹³C atoms within a metabolite (positional isotopomers), providing detailed insight into pathway activity.

-

Protocol:

-

Extract and purify the metabolites of interest from the biological sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹³C NMR spectra using a high-field NMR spectrometer.[5]

-

Analyze the spectra to identify the signals corresponding to different carbon atoms in the molecule. The splitting patterns of these signals (e.g., doublets vs. singlets) reveal which adjacent carbons are also ¹³C-labeled.[5][6] This method is powerful for distinguishing between pathways, such as the direct conversion of fructose-1-phosphate to fructose-1,6-bisphosphate.[5]

-

-

Quantitative Data on Fructose Metabolism

¹³C tracing studies have generated valuable quantitative data on how different cell types and organisms utilize fructose.

Table 1: Fructose vs. Glucose Metabolism in Pancreatic Cancer Cells

This table summarizes data comparing the metabolic fates of uniformly ¹³C-labeled glucose and fructose in Panc-1 pancreatic cancer cells.

| Metabolic Output | Relative ¹³C Incorporation from [U-¹³C₆]-Fructose (Compared to Glucose) | Key Inference | Citation |

| Lactate (Glycolysis) | Lower | Glucose is the preferred fuel for glycolysis. | [3] |

| CO₂ (TCA Cycle) | Lower | Glucose contributes more to mitochondrial oxidation. | [3] |

| Palmitate (Fatty Acid Synthesis) | Lower | Glucose is the primary carbon source for de novo lipogenesis. | [3] |

| Nucleic Acid Ribose (PPP) | 250% Higher | Fructose is preferentially shunted into the non-oxidative PPP to support nucleic acid synthesis. | [1][3] |

Table 2: Fructose Metabolism in Human Adipocytes

This table shows the dose-dependent effect of fructose on the synthesis of key metabolites from [U-¹³C₆]-fructose in differentiated human adipocytes.

| Metabolite | Fructose Concentration | ¹³C Incorporation (Relative Fold Change vs. Control) | Key Inference | Citation |

| Glutamate (TCA Cycle intermediate) | 5 mM | ~7.2-fold increase | Fructose carbons actively enter the TCA cycle. | [2] |

| Intracellular Palmitate (Fatty Acid) | 0.1 mM - 10 mM | Statistically significant increase | Fructose robustly stimulates de novo fatty acid synthesis in a dose-dependent manner. | [2] |

| Extracellular Palmitate | 0.1 mM - 10 mM | Dose-dependent increase | Fructose augments the release of newly synthesized fatty acids. | [2] |

Table 3: Fructose Conversion to Glucose in Humans

This table presents in vivo data on the conversion of ingested fructose to plasma glucose in healthy children.

| Parameter | Value | Key Inference | Citation |

| Fructose conversion to glucose (Control Subjects) | ~47% of total conversion occurs via a pathway bypassing fructose-1-phosphate aldolase. | A significant portion of fructose may be converted to fructose-1,6-bisphosphate directly. | [5] |

| Fructose conversion to glucose (HFI Patients) | ~27% of total conversion occurs via the bypass pathway. Conversion is ~3-fold lower than in controls. | The aldolase B deficiency in Hereditary Fructose Intolerance (HFI) significantly impairs glucose synthesis from fructose. | [5][6] |

Interpretation of Isotopologue Distribution

The pattern of ¹³C atoms in a product metabolite—its isotopologue distribution—is a fingerprint of the metabolic pathway it came from.

-

TCA Cycle Entry: Pyruvate derived from ¹³C-fructose can enter the TCA cycle via two main routes. Entry through pyruvate dehydrogenase (PDH) produces M+2 labeled citrate (and subsequently M+2 glutamate). Entry through pyruvate carboxylase (PC) produces M+3 labeled oxaloacetate, leading to M+3 or M+4 labeled TCA intermediates. Analyzing the isotopologues of glutamate can therefore quantify the relative fluxes through PDH and PC.[2]

-

De Novo Fatty Acid Synthesis: The synthesis of fatty acids like palmitate involves the sequential addition of two-carbon acetyl-CoA units. By analyzing the mass isotopomer distribution of palmitate synthesized from [U-¹³C₆]-fructose, one can calculate the contribution of fructose to the acetyl-CoA pool used for lipogenesis.[2]

-

Pentose Phosphate Pathway (PPP): When [U-¹³C₆]-fructose enters the non-oxidative PPP, it can be converted to ribose-5-phosphate (a five-carbon sugar) without losing any carbon atoms. This results in M+5 labeled ribose in nucleotides, indicating high activity through this pathway, as seen in pancreatic cancer cells.[3]

Conclusion

The use of ¹³C isotopologue analysis provides a powerful and quantitative lens through which to view the intricate network of fructose metabolism. For researchers and drug development professionals, these techniques are invaluable for identifying how different cell types utilize fructose, how metabolic pathways are reprogrammed in disease states like cancer, and for assessing the metabolic impact of therapeutic interventions. By combining detailed experimental protocols with sophisticated analytical methods, it is possible to move beyond simple measurements of metabolite levels to a dynamic understanding of metabolic fluxes, revealing critical nodes for potential therapeutic targeting.

References

- 1. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

biological incorporation of D-Fructose-13C2 in cell culture

An In-depth Technical Guide to the Biological Incorporation of D-Fructose-13C2 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The metabolic landscape of cancer is characterized by a profound reprogramming of nutrient utilization to sustain rapid proliferation and survival. While glucose has long been recognized as the primary fuel for tumors, emerging evidence highlights the significant role of fructose as an alternative carbon source that can promote cancer growth, migration, and metastasis.[1][2] Unlike glucose, fructose metabolism is regulated by a distinct set of transporters and enzymes, allowing cancer cells to bypass key glycolytic checkpoints.[2][3] This has generated considerable interest in understanding the specific metabolic fates of fructose in cancer cells.

Stable isotope tracing using D-Fructose labeled with Carbon-13 (e.g., this compound) is a powerful technique to delineate the precise pathways through which fructose carbons are incorporated into the cellular machinery.[4] By tracking the journey of these heavy isotopes, researchers can quantify the contribution of fructose to various metabolic endpoints, including glycolysis, the pentose phosphate pathway (PPP), de novo lipogenesis, and the tricarboxylic acid (TCA) cycle.[5][6] This technical guide provides an in-depth overview of the core metabolic pathways of fructose, detailed experimental protocols for conducting this compound tracing studies in cell culture, and methods for data interpretation.

Core Metabolic Pathways of Fructose Utilization

Fructose enters the cell primarily through the glucose transporter 5 (GLUT5) and is metabolized via a pathway distinct from the initial steps of glycolysis.[2][3] This unique route has significant implications for cellular bioenergetics and biosynthesis.

The primary steps are:

-

Phosphorylation: Intracellular fructose is rapidly phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate (F1P). This step consumes ATP and is not subject to the feedback inhibition that regulates hexokinase, the first enzyme in glycolysis.[7][8]

-

Cleavage: Aldolase B cleaves F1P into two triose-phosphate intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde (GA).[3][8]

-

Entry into Glycolysis: DHAP can directly enter the glycolytic pathway. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (GAP), which also enters glycolysis.[1] From this point, the carbon backbone derived from fructose can be directed towards energy production (pyruvate and the TCA cycle) or biosynthetic pathways.

The rapid, unregulated phosphorylation of fructose by KHK can lead to a swift depletion of intracellular ATP, which in turn can activate signaling pathways that promote lipogenesis and cell proliferation.[1][7]

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning and execution, from cell culture conditions to the final analytical measurement.[9][10]

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the fundamental steps for labeling cultured cells with a 13C-fructose tracer.

Materials:

-

Cell line of interest (e.g., Panc-1, A549, MDA-MB-468)

-

Appropriate base medium (e.g., DMEM, RPMI-1640) lacking glucose and fructose

-

This compound (e.g., [1,2-13C2]D-fructose or [U-13C6]D-fructose)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled sugars

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), sterile and cold

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (e.g., 200,000 cells/well). Culture overnight in standard complete medium to allow for adherence.[9]

-

Prepare Labeling Medium: Prepare the base medium by supplementing it with the desired concentration of this compound and other necessary nutrients (e.g., glutamine). Add dialyzed FBS. The concentration of fructose can be varied to mimic physiological or tumor microenvironment conditions.[9]

-

Initiate Labeling: The following day, aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed 13C-fructose labeling medium.[9]

-

Incubation: Place the cells back in the incubator (37°C, 5% CO2) for the desired duration. The labeling time is critical; glycolytic intermediates can reach isotopic steady state within minutes, while TCA cycle intermediates and lipids may take several hours.[9][10]

-

Harvesting: Proceed immediately to the metabolite extraction protocol to quench metabolic activity.

Protocol 2: Metabolite Extraction

This protocol is designed to rapidly halt enzymatic activity and extract intracellular polar metabolites.

Materials:

-

Ice-cold 0.9% NaCl solution (Saline)

-

Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and high speed (e.g., >13,000 x g)

Procedure:

-

Quenching: Place the 6-well plate on ice. Quickly aspirate the labeling medium and wash the cell monolayer twice with ice-cold saline to remove extracellular metabolites.

-

Extraction: Add 500 µL of cold (-80°C) 80% methanol to each well.[9]

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

-

Incubation & Centrifugation: Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.[9] Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.[9]

-

Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

-

Storage: Store the dried extracts at -80°C until analysis.[9]

Protocol 3: Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for quantifying 13C enrichment in metabolites.[11]

General Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and an organic solvent compatible with the chosen chromatography method).

-

Chromatographic Separation: Inject the sample into an LC system. The choice of column (e.g., HILIC, reversed-phase) will depend on the polarity of the target metabolites.

-

Mass Spectrometry: The eluent from the LC is directed into a mass spectrometer. The instrument will be set to detect the mass-to-charge ratio (m/z) of the parent ion for each metabolite of interest and its corresponding 13C-labeled isotopologues.

-

Data Acquisition: Data is collected across the entire chromatographic run, generating peaks for each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

Data Presentation and Interpretation

The primary output of a 13C tracing experiment is the mass isotopomer distribution (MID) for each detected metabolite. This data reveals the fractional abundance of each isotopologue and is used to infer the activity of metabolic pathways.[10]

Quantitative Data Summary

The incorporation of 13C from fructose varies significantly depending on the cell type and the metabolic pathway.

| Cell Line | Labeled Substrate | Metabolite | Key Finding | Reference |

| Pancreatic Cancer (Panc-1) | [1,2-13C2]D-Fructose | Nucleic Acids | Fructose was metabolized at a 250% higher rate than glucose via the non-oxidative PPP for nucleic acid synthesis. | [12][13] |

| Lung Cancer (A549) | [U-13C6]D-Glucose | Intracellular Fructose | ~50% of glucose taken up by the cells was converted to fructose via the polyol pathway within 2 hours. | [14] |

| Breast Cancer (MDA-MB-468) | D-Fructose | Cell Surface Glycans | Fructose culture significantly increased lectin binding (MFI: 3367 ± 133) compared to glucose culture (MFI: 2321 ± 120). | [15] |

| Breast Cancer (MDA-MB-468) | D-Fructose | Cell Invasion | Fructose culture significantly increased the invasive potential of cells through a basement membrane (p<0.001). | [15] |

| Pancreatic Cancer (Panc-1, MiaPaCa-2) | D-Fructose-13C | Multiple | Fructose carbons were primarily used for nucleic acid synthesis, whereas glucose carbons fueled glycolysis, the TCA cycle, and fatty acid synthesis. | [1][16] |

Fructose-Induced Signaling

Beyond serving as a carbon source, fructose metabolism profoundly impacts cellular signaling, particularly pathways related to lipid synthesis. The rapid consumption of ATP by KHK can inhibit AMPK and subsequently activate mTORC1, a central regulator of cell growth.[2][7] Furthermore, the accumulation of metabolic intermediates like citrate can be shuttled to the cytosol to provide the acetyl-CoA precursor for de novo lipogenesis.[1][17]

References

- 1. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]

- 2. Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis [xiahepublishing.com]

- 3. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fructose Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Fructose as a carbon source induces an aggressive phenotype in MDA-MB-468 breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fructose-induced metabolic reprogramming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating Metabolic Pathways: A Technical Guide to Natural Abundance vs. ¹³C Enriched Fructose Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences and applications of naturally abundant and ¹³C enriched fructose standards in metabolic research and drug development. Understanding the nuances of isotopic labeling is paramount for designing robust experiments and accurately interpreting complex biological data. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

The Foundation: Understanding ¹³C Isotopic Abundance

Carbon, the backbone of life, exists in nature primarily as two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, while ¹³C constitutes a small fraction. This natural abundance is a crucial baseline in isotopic studies.

-

Natural Abundance of ¹³C: The natural abundance of the ¹³C isotope is approximately 1.07% to 1.1% of all carbon atoms on Earth.[1][2][3][4] This means that in any biological sample, a small percentage of carbon atoms will inherently be ¹³C.

-

¹³C Enriched Standards: In contrast, ¹³C enriched fructose standards are synthetically produced to have a much higher percentage of ¹³C atoms.[1] Commercially available standards, such as [U-¹³C₆]-D-fructose, can have an isotopic purity of 99%. This high level of enrichment allows researchers to trace the metabolic fate of the labeled fructose with high sensitivity and specificity.

The stark contrast in ¹³C concentration between naturally occurring fructose and enriched standards is the cornerstone of tracer-based metabolic research.

Quantitative Data Summary

The following tables provide a clear comparison of the key quantitative parameters associated with natural abundance and ¹³C enriched fructose.

| Parameter | Natural Abundance Fructose | ¹³C Enriched Fructose (e.g., [U-¹³C₆]-D-Fructose) |

| ¹³C Isotopic Abundance | ~1.1%[1][2][3] | >99% |

| Source | Naturally occurring in fruits, vegetables, and honey. | Synthetically produced via methods like cryogenic distillation of methane or carbon monoxide.[1][2] |

| Primary Application | Baseline measurement in isotope ratio mass spectrometry (IRMS) for dietary and authenticity studies.[5][6] | Metabolic tracer in flux analysis, pathway elucidation, and drug efficacy studies.[7][8][9] |

| Detection Method Sensitivity | Requires highly sensitive techniques like IRMS to detect subtle variations. | Readily detectable by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12] |

Table 1: Comparison of Natural Abundance and ¹³C Enriched Fructose

| Isotope | Natural Abundance (%) |

| ¹²C | ~98.9%[4] |

| ¹³C | ~1.1%[1][4] |

Table 2: Natural Isotopic Abundance of Carbon

Experimental Protocols: A Practical Guide

The successful application of ¹³C enriched fructose standards hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

¹³C Fructose Tracer Studies in Cell Culture

This protocol outlines a typical workflow for studying fructose metabolism in adipocytes using [U-¹³C₆]-D-fructose.[7][8]

Objective: To trace the metabolic fate of fructose and quantify its contribution to various metabolic pathways, such as glycolysis, the TCA cycle, and de novo fatty acid synthesis.

Materials:

-

Differentiating or differentiated adipocytes in culture

-

[U-¹³C₆]-D-fructose (99% purity)

-

Culture media

-

Reagents for metabolite extraction (e.g., methanol, chloroform, water)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Culture and Treatment: Culture adipocytes to the desired stage of differentiation. Introduce [U-¹³C₆]-D-fructose to the culture medium at a specific concentration (e.g., 10% of the total fructose concentration).[7]

-

Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for the uptake and metabolism of the labeled fructose.[7]

-

Metabolite Extraction:

-

Separate the cells from the media.

-

Quench metabolic activity rapidly, for example, by washing with ice-cold saline.

-

Extract intracellular metabolites using a solvent system such as a methanol:chloroform:water mixture.

-

-

Sample Preparation for GC-MS Analysis:

-

Dry the extracted metabolites under a stream of nitrogen.

-

Derivatize the metabolites to increase their volatility for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites using an appropriate gas chromatography column.

-

Detect and quantify the mass isotopomers of the target metabolites using the mass spectrometer.

-

-

Data Analysis:

In Vivo ¹³C Fructose Infusion Studies in Humans

This protocol describes a method for quantifying the conversion of fructose to glucose in vivo using a constant infusion of [U-¹³C]-fructose.[11][12]

Objective: To determine the rate of hepatic fructose conversion to glucose.

Materials:

-

Human subjects (with informed consent)

-

Sterile [U-¹³C]-fructose solution for infusion

-

Infusion pump

-

Blood collection supplies

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Subject Preparation: Subjects are typically fasted overnight.

-

Tracer Infusion: A constant nasogastric infusion of D-[U-¹³C]fructose is administered at a specific rate (e.g., 0.26-0.5 mg/kg per minute).[11][12]

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Preparation for NMR Analysis:

-

Deproteinize the plasma samples.

-

Lyophilize and redissolve the samples in D₂O for NMR analysis.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra of the plasma samples.

-

Analyze the spectra to determine the ¹³C enrichment and isotopomer distribution in plasma glucose.

-

-

Data Analysis:

Visualizing Complexity: Pathways and Workflows

Diagrams are essential tools for visualizing the intricate relationships in metabolic pathways and experimental designs.

Caption: Simplified diagram of the major fructose metabolic pathway in the liver.

Caption: A typical experimental workflow for conducting ¹³C fructose tracer studies.

Applications in Drug Development

The use of ¹³C enriched fructose standards is becoming increasingly valuable in the field of drug development.

-

Target Engagement and Efficacy: By tracing the metabolic fate of fructose, researchers can assess whether a drug candidate effectively modulates a specific metabolic pathway. For example, the effect of a ketohexokinase (KHK) inhibitor could be quantified by measuring the reduction in ¹³C label incorporation into downstream metabolites.[9]

-

Understanding Disease Mechanisms: Isotopic tracer studies can elucidate how fructose metabolism is altered in disease states such as obesity, non-alcoholic fatty liver disease (NAFLD), and cancer. This knowledge is crucial for identifying novel therapeutic targets.[7][8]

-

Personalized Medicine: The metabolic response to fructose can vary between individuals. Tracer studies can help to stratify patient populations and predict who is most likely to respond to a particular therapy.

Conclusion

The strategic use of natural abundance and ¹³C enriched fructose standards provides a powerful toolkit for researchers in the life sciences. While natural abundance measurements offer a window into dietary patterns and authenticity, ¹³C enriched tracers enable the precise dissection of metabolic pathways and the evaluation of therapeutic interventions. By adhering to rigorous experimental protocols and leveraging advanced analytical techniques, scientists can continue to unravel the complexities of fructose metabolism and its implications for human health and disease.

References

- 1. Carbon-13 - isotopic data and properties [chemlin.org]

- 2. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]

- 5. The natural 13C abundance of plasma glucose is a useful biomarker of recent dietary caloric sweetener intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific natural isotope profile studied by isotope ratio mass spectrometry (SNIP-IRMS): (13)C/(12)C ratios of fructose, glucose, and sucrose for improved detection of sugar addition to pineapple juices and concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

introduction to stable isotope tracing with fructose

An In-depth Technical Guide to Stable Isotope Tracing with Fructose

Introduction

Fructose, a simple sugar found in fruits, honey, and increasingly in processed foods and beverages as high-fructose corn syrup, has become a significant component of the modern diet.[1] Unlike glucose, the metabolism of which is tightly regulated by hormones like insulin, fructose is primarily metabolized in the liver in a less controlled manner.[1] This unique metabolic characteristic has linked high fructose consumption to various health issues, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[2] To unravel the complex metabolic fate of fructose and its contribution to disease pathophysiology, researchers are increasingly turning to stable isotope tracing, a powerful technique for tracking atoms through intricate biochemical networks.[2][3]

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for stable isotope tracing using fructose. It is intended for researchers, scientists, and drug development professionals seeking to apply this methodology to investigate metabolic pathways, identify novel therapeutic targets, and assess the metabolic effects of new chemical entities.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is an analytical method used to measure metabolic fluxes by tracking the fate of atoms from a labeled substrate (the "tracer") as it is converted into downstream metabolites.[3][4] The process utilizes non-radioactive, stable isotopes, most commonly Carbon-13 (¹³C), which has an extra neutron compared to the highly abundant Carbon-12 (¹²C).

When cells or organisms are supplied with a substrate enriched with a stable isotope, such as [U-¹³C₆]-fructose (where "U" signifies that all six carbon atoms are ¹³C), the labeled atoms are incorporated into various metabolic products. By measuring the mass distribution of these products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the activity of the metabolic pathways involved.[4][5][6] This methodology, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative snapshot of cellular metabolism under specific conditions.[7][8]

Fructose Metabolism: Key Pathways

Fructose metabolism primarily occurs in the liver and intersects with several central carbon metabolism pathways.[1] Unlike glucose, it bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1, allowing for rapid and unregulated entry of its carbon backbone into glycolytic intermediates.[1][9]

Fructolysis and Entry into Glycolysis/Gluconeogenesis

The primary pathway for fructose catabolism involves its phosphorylation to fructose-1-phosphate (F1P) by fructokinase. F1P is then cleaved by aldolase B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[9] DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P), another key glycolytic intermediate.[9] These three-carbon units can then be directed towards oxidation for energy (TCA cycle), synthesis of glucose/glycogen (gluconeogenesis), or production of lactate.[10][11]

References

- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Fructose Metabolism Mnemonic for USMLE [pixorize.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of Fructose, Sorbitol, Galactose and Ethanol – biochemistry [uw.pressbooks.pub]

An In-depth Technical Guide to D-Fructose-13C2 and D-Fructose-13C6: Key Differences and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between D-Fructose-¹³C₂ and D-Fructose-¹³C₆, two critical isotopic tracers in metabolic research. Understanding the distinct applications of these molecules is paramount for designing robust experiments and accurately interpreting complex biological data. This document delves into their structural differences, metabolic fates, and the specific experimental insights each tracer can provide, particularly in the context of metabolic flux analysis (MFA) and drug development.

Introduction to Isotopic Labeling in Fructose Metabolism

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific carbon atoms (¹²C) with their heavier, non-radioactive isotope (¹³C), researchers can follow the journey of these labeled carbons through various metabolic pathways. D-Fructose, a key dietary monosaccharide, is extensively studied using this approach to understand its role in health and diseases such as obesity, metabolic syndrome, and cancer.

The choice of isotopic tracer is critical, as the position of the ¹³C label determines the specific metabolic questions that can be answered. This guide focuses on two classes of labeled fructose: D-Fructose-¹³C₂, where two carbon atoms are labeled, and D-Fructose-¹³C₆, where all six carbon atoms are uniformly labeled.

Structural and Isotopic Differences

The fundamental difference between D-Fructose-¹³C₂ and D-Fructose-¹³C₆ lies in the position and number of ¹³C atoms.

-

D-Fructose-¹³C₆ (Uniformly Labeled): In this isotopologue, all six carbon atoms of the fructose molecule are ¹³C. This is often denoted as [U-¹³C₆]D-fructose. It serves as a general tracer to follow the overall contribution of fructose to downstream metabolites.

-

D-Fructose-¹³C₂ (Specifically Labeled): This category includes various isotopologues where only two carbon atoms are labeled. The specific positions of these labels are crucial for their application. Common examples include:

-

D-Fructose-1,2-¹³C₂: Labeled at the first and second carbon positions.

-

D-Fructose-1,6-¹³C₂: Labeled at the first and sixth carbon positions.

-

D-Fructose-2,5-¹³C₂: Labeled at the second and fifth carbon positions.

-

The strategic placement of ¹³C labels in D-Fructose-¹³C₂ allows for the interrogation of specific enzymatic reactions and pathway activities.

Core Applications in Metabolic Research

The differential labeling of these fructose molecules dictates their utility in metabolic tracing studies.

D-Fructose-¹³C₆: A Global Tracer of Fructose Metabolism

[U-¹³C₆]D-fructose is primarily used to determine the overall contribution of fructose to various metabolic pathways. When cells are incubated with [U-¹³C₆]D-fructose, the mass of downstream metabolites will increase by the number of fructose-derived carbons they incorporate. This allows researchers to quantify the flux of fructose into pathways such as:

-

Glycolysis: The breakdown of fructose into pyruvate.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.

-

De Novo Lipogenesis: The synthesis of fatty acids.

-

Gluconeogenesis: The synthesis of glucose.[1]

Key Application: D-Fructose-¹³C₆ is ideal for studies aiming to quantify the total contribution of fructose to the synthesis of a particular metabolite or to assess the overall rate of fructose catabolism.[2]

D-Fructose-¹³C₂: Probing Specific Metabolic Pathways

The use of specifically labeled D-Fructose-¹³C₂ provides more granular information about the activity of individual enzymes and the relative contributions of intersecting pathways.

-

Glycolysis and Gluconeogenesis: Fructose is metabolized in the liver primarily by fructokinase, which phosphorylates it to fructose-1-phosphate. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter the glycolytic or gluconeogenic pathways.

-

D-Fructose-1,6-¹³C₂: The ¹³C labels from this tracer will be incorporated into different positions of downstream metabolites depending on the pathway. For instance, in glycolysis, the C1 and C6 of fructose become the methyl carbons of the two resulting pyruvate molecules.

-

D-Fructose-1,2-¹³C₂: The labeling pattern in pyruvate and lactate will be distinct from that of D-Fructose-1,6-¹³C₂, allowing for the fine-mapping of carbon transitions in glycolysis.

-

-

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis. The entry of fructose-6-phosphate into the PPP involves the decarboxylation of the C1 carbon.

-

Tracers like D-Fructose-1,6-¹³C₂ can be used to assess PPP activity. The loss of the ¹³C label from the C1 position as ¹³CO₂ is a direct measure of the oxidative branch of the PPP.[1] In contrast, the ¹³C at the C6 position is retained.

-

The use of specifically labeled glucose isotopomers like [1,2-¹³C₂]glucose has been well-established for PPP analysis, and similar principles can be applied to fructose isotopomers.[3][4]

-

Key Application: D-Fructose-¹³C₂ is essential for dissecting complex metabolic networks, determining the reversibility of reactions, and quantifying the relative flux through branching pathways.

Data Presentation: Quantitative Comparison

The choice of tracer directly impacts the resulting mass isotopomer distributions (MIDs) of downstream metabolites, which are measured by mass spectrometry. The following table illustrates hypothetical MIDs for key metabolites derived from D-Fructose-¹³C₆ and D-Fructose-1,2-¹³C₂ to highlight their differential labeling patterns.

| Metabolite | Tracer | Expected Major Mass Isotopomers and Their Significance |

| Pyruvate | D-Fructose-¹³C₆ | M+3: Indicates that both pyruvate molecules derived from one fructose molecule are fully labeled. |

| D-Fructose-1,2-¹³C₂ | M+1: Indicates that one carbon from the tracer has been incorporated. | |

| M+2: Less likely to be a primary product of direct glycolysis, but could arise from scrambling. | ||

| Lactate | D-Fructose-¹³C₆ | M+3: Reflects the labeling pattern of its precursor, pyruvate. |

| D-Fructose-1,2-¹³C₂ | M+1: Derived from pyruvate containing one labeled carbon. | |

| Citrate (first turn of TCA cycle) | D-Fructose-¹³C₆ | M+2, M+3: From the condensation of labeled acetyl-CoA (M+2) with labeled or unlabeled oxaloacetate. |

| D-Fructose-1,2-¹³C₂ | M+1, M+2: Reflects the incorporation of acetyl-CoA with one or two labeled carbons. | |

| Ribose-5-phosphate (via PPP) | D-Fructose-¹³C₆ | M+5: Indicates synthesis entirely from the labeled fructose. |

| D-Fructose-1,6-¹³C₂ | M+4: If the C1 label is lost as CO₂ in the oxidative PPP. |

Note: The actual observed MIDs will depend on the relative activities of different pathways and any isotopic scrambling.

Experimental Protocols

The following provides a generalized experimental protocol for a ¹³C metabolic flux analysis study using labeled fructose in cultured cells.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing the desired concentration of either D-Fructose-¹³C₂ or D-Fructose-¹³C₆. The unlabeled version of the sugar should be omitted.

-

Isotopic Steady State: To achieve isotopic steady state, incubate the cells in the labeled medium for a sufficient duration, which needs to be determined empirically for each cell line and experimental condition. This is typically several cell doubling times.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quench metabolism rapidly by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

Sample Analysis by Mass Spectrometry

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility.

-

GC-MS or LC-MS/MS Analysis: Analyze the samples using a GC-MS or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and detect the metabolites and their isotopologues.[5]

-

Data Analysis: Determine the mass isotopomer distributions for key metabolites. Correct for the natural abundance of ¹³C.

Metabolic Flux Analysis

-

Metabolic Model Construction: Define a metabolic network model that includes the relevant biochemical reactions.

-

Flux Estimation: Use software such as INCA or Metran to estimate the metabolic fluxes by fitting the measured mass isotopomer distributions to the metabolic model.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of major fructose metabolic pathways.

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The choice between D-Fructose-¹³C₂ and D-Fructose-¹³C₆ is dictated by the specific research question. D-Fructose-¹³C₆ provides a global view of fructose metabolism, making it suitable for assessing the overall contribution of fructose to various metabolic pools. In contrast, the various isotopologues of D-Fructose-¹³C₂ offer a more nuanced approach, enabling the detailed investigation of specific enzymatic steps and the resolution of competing metabolic pathways. For researchers and drug development professionals, a thorough understanding of these differences is essential for designing informative experiments that can unravel the complexities of fructose metabolism and its implications in health and disease.

References

- 1. Estimating pentose phosphate pathway activity from the analysis of hepatic glycogen 13 C-isotopomers derived from [U-13 C]fructose and [U-13 C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

The Metabolic Journey of Fructose: A 13C-Labeled Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of metabolic diseases has intensified the scientific focus on the metabolic fate of dietary sugars, particularly fructose. The use of stable isotope labeling, specifically with 13C, has emerged as a powerful tool to trace the intricate pathways of fructose metabolism. This technical guide provides a comprehensive overview of the metabolic fate of fructose as elucidated by 13C labeling studies, offering detailed experimental protocols, quantitative data, and visual representations of the core metabolic pathways.

Quantitative Insights into Fructose Metabolism

13C tracer studies have enabled precise quantification of fructose's contribution to various metabolic pools. The data presented below, compiled from key studies, highlights the dose-dependent and context-specific nature of fructose metabolism.

| Metabolite | Organism/Cell Type | Fructose Dose | Percentage of Fructose Converted | Reference |

| Glucose | Healthy Humans | 0.5 g/kg | 31% of total glucose appearance | [1] |

| Healthy Humans | 1 g/kg | 57% of total glucose appearance | [1] | |

| Healthy Humans (with glucose) | Mixed Meal | 19.0% ± 1.5% | [2] | |

| Healthy Humans (without glucose) | Mixed Meal | 26.5% ± 1.4% | [2] | |

| CO2 (Oxidation) | Healthy Humans | 0.5 g/kg | 56% of fructose load | [1] |

| Healthy Humans | 1 g/kg | 59% of fructose load | [1] | |

| Healthy Humans (with glucose) | Mixed Meal | 32.2% ± 1.3% | [2] | |

| Healthy Humans (without glucose) | Mixed Meal | 36.6% ± 1.9% | [2] | |

| Palmitate | Differentiated Human Adipocytes | 0.1 mM | ~5% of total fatty acids | [3] |

| Acetyl-CoA | Differentiating Human Adipocytes | 0.1 mM | ~15% of total pool | [3] |

| Differentiated Human Adipocytes | Dose-dependent increase | 35-40% of total pool | [3] |

Key Metabolic Fates of Fructose

Fructose is primarily metabolized in the liver, but also in the small intestine and adipose tissue.[4][5] The following pathways represent the major routes of fructose disposal as revealed by 13C labeling studies.

Gluconeogenesis: Fructose as a Precursor for Glucose

A significant portion of ingested fructose is converted to glucose in the liver and small intestine.[2][5][6] This process, known as gluconeogenesis, involves the phosphorylation of fructose to fructose-1-phosphate by fructokinase, followed by its cleavage by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can then enter the gluconeogenic pathway to form glucose. Studies in humans have shown that this conversion is a major fate of fructose, with the co-ingestion of glucose influencing the rate of this conversion.[2]

De Novo Lipogenesis: The Path to Fat Synthesis

Fructose is a potent substrate for de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[3][7] The glyceraldehyde produced from fructose cleavage can be converted to pyruvate and then to acetyl-CoA, the primary building block for fatty acid synthesis.[3] 13C labeling studies have demonstrated a dose-dependent increase in 13C-labeled palmitate in adipocytes exposed to 13C-fructose, confirming its role as a lipogenic substrate.[3]

Oxidation: Fructose as an Energy Source

A substantial fraction of ingested fructose is oxidized to CO2 to provide energy.[1][2] This occurs through the entry of fructose-derived pyruvate into the tricarboxylic acid (TCA) cycle. The extent of fructose oxidation can be influenced by the presence of other energy substrates like glucose.

Experimental Protocols for 13C Fructose Tracing

The following provides a generalized methodology for a human in vivo study and an in vitro cell culture experiment using 13C-labeled fructose.

In Vivo Human Study Protocol

-

Subject Recruitment and Preparation: Recruit healthy volunteers or a specific patient population. Subjects typically undergo a washout period with a controlled diet to minimize baseline 13C enrichment. An overnight fast is common before the study day.

-

Tracer Administration: A baseline blood and breath sample is collected. A known amount of [U-13C6]-fructose, dissolved in water, is ingested by the subject. The dose can be a fixed amount or based on body weight (e.g., 0.5-1 g/kg).[1] In some protocols, a constant nasogastric infusion of D-[U-13C]fructose is used.[6]

-

Sample Collection: Blood, breath, and urine samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours post-ingestion.

-

Sample Analysis:

-

Breath: 13CO2 enrichment is measured using Isotope Ratio Mass Spectrometry (IRMS) to determine fructose oxidation.

-

Blood: Plasma is separated and analyzed for 13C enrichment in metabolites like glucose, lactate, and lipids. This is typically done using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). 13C Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine 13C isotopomer distribution in glucose.[6]

-

-

Data Analysis: The rate of appearance of 13C in different metabolites is calculated to quantify the conversion of fructose to those products.

In Vitro Cell Culture Protocol

-

Cell Culture and Differentiation: Culture cells of interest (e.g., human adipocytes, hepatocytes) under standard conditions. If applicable, differentiate the cells to the desired phenotype.[3][4]

-

Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of fructose, with a specific percentage of it being [U-13C6]-fructose (e.g., 10% of total fructose).[3] The cells are incubated for a defined period (e.g., 48 hours).[3]

-

Sample Collection: At the end of the incubation, collect both the culture medium and the cell lysate.

-

Metabolite Extraction: Perform metabolite extraction from the cell lysates and medium using appropriate solvents (e.g., methanol, acetone).

-

Sample Analysis: Analyze the extracts for 13C enrichment in various intracellular and extracellular metabolites using GC-MS or LC-MS.

-

Data Analysis: Determine the fractional contribution of fructose to different metabolic pathways by analyzing the mass isotopologue distribution of key metabolites.

Conclusion

The use of 13C-labeled fructose has been instrumental in delineating the complex and highly regulated pathways of fructose metabolism. The quantitative data obtained from these studies underscores the significant contribution of fructose to gluconeogenesis and de novo lipogenesis, pathways with profound implications for metabolic health. The detailed experimental protocols provided in this guide offer a framework for researchers to design and execute their own investigations into the metabolic fate of fructose, ultimately contributing to a deeper understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose ingested with and without glucose in a mixed meal. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Fate of Fructose Ingested with and without Glucose in a Mixed Meal - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Fructose-1,3C2 in Modern Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of D-Fructose-¹³C₂ in the dynamic field of metabolomics. As a stable isotope-labeled tracer, D-Fructose-¹³C₂ offers a powerful tool to unravel the complexities of fructose metabolism, enabling precise tracking of metabolic pathways, quantification of metabolic fluxes, and serving as a robust internal standard for quantitative analyses. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and quantitative data to support researchers in designing and executing sophisticated metabolomics studies.

Core Applications in Metabolomics

D-Fructose-¹³C₂, with its isotopic labels at the first and second carbon positions, is instrumental in several key areas of metabolomics research:

-

Metabolic Flux Analysis (MFA): By introducing D-Fructose-¹³C₂ into a biological system, researchers can trace the journey of the ¹³C atoms as they are incorporated into downstream metabolites. This allows for the precise measurement of the rate of metabolic reactions (fluxes) through various pathways, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone. The labeling pattern in key metabolites provides critical insights into the activity of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

-

Metabolic Pathway Tracing: D-Fructose-¹³C₂ is an invaluable tool for elucidating the metabolic fate of fructose in different cell types and tissues. It helps to identify and confirm the activity of specific metabolic pathways and to discover alternative or previously unknown routes of fructose metabolism. This is particularly crucial in understanding the metabolic reprogramming that occurs in various diseases, including cancer and metabolic syndrome.

-